molecular formula C28H27N3O4 B104161 Cytidine, 2'-deoxy-5'-O-(triphenylmethyl)- CAS No. 18531-20-9

Cytidine, 2'-deoxy-5'-O-(triphenylmethyl)-

Cat. No. B104161
CAS RN: 18531-20-9
M. Wt: 469.5 g/mol
InChI Key: UMNYJPCGTIVVSZ-BFLUCZKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cytidine, 2'-deoxy-5'-O-(triphenylmethyl)-, commonly referred to as Cp(Tp) or CpT, is a modified nucleoside that has gained significant attention in the field of chemical biology. CpT is a synthetic derivative of deoxycytidine, which is a nucleoside that is naturally present in DNA. CpT has been used as a chemical probe to study DNA replication, transcription, and repair mechanisms.

Scientific Research Applications

CpT has been extensively used in scientific research to study DNA replication, transcription, and repair mechanisms. CpT is incorporated into DNA during replication, and its presence can be detected using various techniques such as mass spectrometry and HPLC. CpT has been used to study DNA polymerases, which are enzymes responsible for replicating DNA. CpT has also been used to study transcription factors, which are proteins that control the expression of genes. CpT has been used to study DNA repair mechanisms, which are essential for maintaining the integrity of the genome.

Mechanism Of Action

CpT acts as a chain terminator during DNA replication. When CpT is incorporated into DNA, it prevents further elongation of the DNA chain, leading to the termination of replication. CpT also inhibits the activity of DNA polymerases and transcription factors, leading to the inhibition of DNA replication and gene expression.

Biochemical And Physiological Effects

CpT has been shown to have minimal effects on cellular viability and proliferation, making it a useful tool for studying DNA replication and transcription mechanisms. However, CpT can induce DNA damage and cause mutations if not properly handled, making it important to use caution when working with CpT.

Advantages And Limitations For Lab Experiments

CpT has several advantages for lab experiments, including its high purity and availability, ease of synthesis, and minimal effects on cellular viability and proliferation. However, CpT can be expensive, and its use requires specialized equipment and expertise. Additionally, CpT can cause mutations if not properly handled, making it important to use caution when working with CpT.

Future Directions

There are several future directions for research involving CpT. One direction is to study the effects of CpT on DNA repair mechanisms, which are essential for maintaining the integrity of the genome. Another direction is to develop new techniques for detecting CpT in DNA, which could improve our understanding of DNA replication and transcription mechanisms. Additionally, CpT could be used as a tool for developing new drugs that target DNA replication and transcription mechanisms. Overall, CpT has significant potential for advancing our understanding of DNA biology and developing new therapeutics for diseases.

Synthesis Methods

CpT is synthesized through a multi-step process, starting with the protection of the 5'-hydroxyl group of deoxycytidine with a triphenylmethyl (TPM) group. The 2'-hydroxyl group is then deprotected and reacted with a chloroacetyl group to form the CpT precursor. The final step involves the removal of the triphenylmethyl group to yield CpT. The synthesis of CpT has been optimized to produce high yields and purity, making it readily available for research purposes.

properties

CAS RN

18531-20-9

Product Name

Cytidine, 2'-deoxy-5'-O-(triphenylmethyl)-

Molecular Formula

C28H27N3O4

Molecular Weight

469.5 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C28H27N3O4/c29-25-16-17-31(27(33)30-25)26-18-23(32)24(35-26)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,32H,18-19H2,(H2,29,30,33)/t23-,24+,26+/m0/s1

InChI Key

UMNYJPCGTIVVSZ-BFLUCZKCSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O

synonyms

2'-Deoxy-5'-O-(triphenylmethyl)cytidine

Origin of Product

United States

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